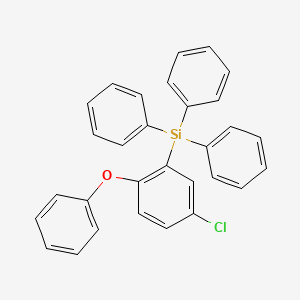

(5-Chloro-2-(phenoxy)phenyl)triphenylsilane

Description

Properties

CAS No. |

18866-43-8 |

|---|---|

Molecular Formula |

C30H23ClOSi |

Molecular Weight |

463.0 g/mol |

IUPAC Name |

(5-chloro-2-phenoxyphenyl)-triphenylsilane |

InChI |

InChI=1S/C30H23ClOSi/c31-24-21-22-29(32-25-13-5-1-6-14-25)30(23-24)33(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-23H |

InChI Key |

CAIKOJAPJLYZET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(phenoxy)phenyl)triphenylsilane typically involves the reaction of 5-chloro-2-(phenoxy)phenylmagnesium bromide with chlorotriphenylsilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for (5-Chloro-2-(phenoxy)phenyl)triphenylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-(phenoxy)phenyl)triphenylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives.

Oxidation Reactions: Products include quinones and other oxidized compounds.

Reduction Reactions: Products include hydroxy derivatives.

Scientific Research Applications

Chemical Synthesis

Reactivity and Versatility

The unique structure of (5-Chloro-2-(phenoxy)phenyl)triphenylsilane allows it to participate in various chemical reactions. The silicon atom in the triphenylsilane core is highly reactive, enabling the compound to serve as a versatile building block in organic synthesis. It can undergo reactions such as nucleophilic substitutions, coupling reactions, and cross-coupling reactions, making it valuable for creating complex organic molecules.

Applications in Organic Synthesis

- Coupling Reactions : The compound can be utilized in cross-coupling reactions, such as Suzuki and Stille couplings, for synthesizing biaryl compounds which are important in pharmaceuticals and agrochemicals.

- Functionalization : The presence of the chloro group makes it an excellent candidate for further functionalization, allowing for the introduction of various substituents that can enhance biological activity or material properties.

Materials Science

Silane Chemistry

The incorporation of (5-Chloro-2-(phenoxy)phenyl)triphenylsilane into polymer matrices can significantly improve the mechanical properties of materials. Its silane functionality allows for effective bonding with organic substrates, enhancing the durability and performance of composite materials.

Nanocomposite Development

Research has shown that silanes like (5-Chloro-2-(phenoxy)phenyl)triphenylsilane can be used to create nanocomposites with improved thermal stability and mechanical strength. These materials have applications in coatings, adhesives, and construction materials.

Biological Applications

Anticancer Research

Recent studies have indicated that compounds containing triphenylsilane structures exhibit significant anticancer properties. The incorporation of (5-Chloro-2-(phenoxy)phenyl)triphenylsilane in drug formulations has been explored for its potential to enhance the efficacy of existing chemotherapeutics by improving their solubility and bioavailability.

Mechanism of Action

The mechanism behind its biological activity may involve the modulation of cellular pathways related to apoptosis and cell proliferation. The chloro substitution could enhance interactions with biological targets, leading to increased cytotoxicity against cancer cells.

Case Studies

| Study | Findings |

|---|---|

| Study on Anticancer Activity | Demonstrated that (5-Chloro-2-(phenoxy)phenyl)triphenylsilane derivatives showed enhanced cytotoxic effects on various cancer cell lines compared to their non-silane counterparts. |

| Polymer Composite Research | Found that adding (5-Chloro-2-(phenoxy)phenyl)triphenylsilane to polymer blends improved tensile strength by up to 30%, indicating its effectiveness as a reinforcing agent. |

| Synthesis of Biaryl Compounds | Utilized (5-Chloro-2-(phenoxy)phenyl)triphenylsilane in a series of cross-coupling reactions that resulted in high yields of biaryl products with potential pharmaceutical applications. |

Mechanism of Action

The mechanism of action of (5-Chloro-2-(phenoxy)phenyl)triphenylsilane involves its interaction with specific molecular targets. The phenoxy and chloro groups allow the compound to bind to various enzymes and receptors, modulating their activity. The triphenylsilane moiety provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triphenylsilane Derivatives

Triphenylsilane derivatives share a common silane core but differ in substituents, leading to variations in physical and chemical properties. Below is a comparative analysis:

Key Observations:

- Steric and Electronic Effects: The chloro-phenoxy group in (5-Chloro-2-(phenoxy)phenyl)triphenylsilane introduces significant steric bulk compared to unsubstituted triphenylsilane. The electron-withdrawing chlorine atom may also enhance the silane’s stability against hydrolysis relative to triphenylsilyl chloride .

- Hydrophobicity: The high LogP (5.51) of (5-Chloro-2-(phenoxy)phenyl)triphenylsilane suggests greater lipophilicity than simpler triphenylsilane derivatives, which could influence solubility in organic solvents or membrane permeability in biological systems.

Chlorinated Aromatic Silanes

Chlorinated aromatic groups are common in agrochemicals and pharmaceuticals. Below is a comparison with other chlorinated silanes:

Key Observations:

- Functional Groups: The tetrazole group in 5-Chloro-2-(1H-tetrazol-5-yl)aniline confers biological activity, whereas the phenoxy group in the target compound may serve as a stabilizing or directing group in synthesis .

Biological Activity

(5-Chloro-2-(phenoxy)phenyl)triphenylsilane is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and antiviral applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships, and implications for therapeutic use.

Chemical Structure and Properties

The compound features a triphenylsilane backbone with a chloro and phenoxy substituent, which may influence its biological activity. The general structure can be represented as follows:

Antiproliferative Activity

Research indicates that (5-Chloro-2-(phenoxy)phenyl)triphenylsilane exhibits significant antiproliferative effects against various cancer cell lines. For example, studies have reported that related compounds in the triphenylethylene class demonstrate mean GI50 values (the concentration required to inhibit cell growth by 50%) as low as 3.67 µM in NCI 60 cell lines, with specific values of 1.05 µM on MCF-7 (breast cancer) cells and 1.30 µM on MDA-MB-231 cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound 2B | MCF-7 | 1.05 |

| Compound 2B | MDA-MB-231 | 1.30 |

| Compound 4 | NCI 60 | 3.67 |

Estrogenic Activity

The compound has been evaluated for its estrogenic activity using the yeast estrogen screen assay, where it showed significant estrogen receptor binding affinity. The presence of the chloro substituent is thought to enhance this activity, as similar compounds have demonstrated higher estrogenic effects compared to tamoxifen (TAM) .

Antiviral Activity

Notably, some derivatives of triphenylethylenes have shown promising antiviral properties. For instance, certain compounds were effective against the Ebola virus, with one reported to be over 200 times more potent than the positive control favipiravir . This suggests that (5-Chloro-2-(phenoxy)phenyl)triphenylsilane may possess similar antiviral potential, warranting further investigation.

Structure-Activity Relationships (SAR)

The biological activity of (5-Chloro-2-(phenoxy)phenyl)triphenylsilane is influenced significantly by its structural components:

- Chloro Substituent : Enhances binding affinity to estrogen receptors and potentially increases antiproliferative effects.

- Triphenylsilane Backbone : Contributes to the overall stability and reactivity of the compound.

Research indicates that modifications in the substitution pattern can lead to varied biological responses, emphasizing the importance of SAR studies in drug design .

Case Studies

Several case studies have highlighted the efficacy of triphenylethylene derivatives in clinical settings:

- Breast Cancer Treatment : In a study involving ovariectomized rat models, compounds similar to (5-Chloro-2-(phenoxy)phenyl)triphenylsilane demonstrated significant anti-estrogenic effects without increasing uterine weight, indicating a selective action on breast cancer cells .

- Ebola Virus Inhibition : A comparative analysis showed that specific triphenylethylenes could inhibit EBOV replication effectively in vitro, suggesting that (5-Chloro-2-(phenoxy)phenyl)triphenylsilane may also be explored for antiviral therapies .

Q & A

Basic Question: What are the standard synthetic routes for preparing (5-Chloro-2-(phenoxy)phenyl)triphenylsilane, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a nucleophilic substitution or coupling reaction between a chlorinated phenol derivative and a triphenylsilane precursor. Key steps include:

- Step 1: Activation of the phenol group in 5-chloro-2-phenoxyphenol using a base (e.g., K₂CO₃) to generate a phenoxide intermediate.

- Step 2: Reaction with triphenylchlorosilane [(C₆H₅)₃SiCl] under anhydrous conditions, often in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

- Optimization: Temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 phenol:silane) are critical. Monitoring via TLC or HPLC ensures completion.

Table 1: Example Reaction Conditions

| Component | Role | Typical Concentration |

|---|---|---|

| Triphenylchlorosilane | Silane donor | 1.2 equiv |

| K₂CO₃ | Base | 2.0 equiv |

| THF | Solvent | 0.5 M |

| Reaction Temperature | – | 70°C |

Basic Question: How can researchers verify the purity and structural integrity of (5-Chloro-2-(phenoxy)phenyl)triphenylsilane post-synthesis?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy:

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 508.12).

- Chromatography: HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% target compound) .

Advanced Question: What strategies resolve contradictions in solubility data for (5-Chloro-2-(phenoxy)phenyl)triphenylsilane across different solvent systems?

Answer:

Discrepancies often arise from solvent polarity and silane aggregation. Methodological approaches include:

- Solubility Screening: Test solvents (e.g., DCM, THF, toluene) at 25°C and 50°C. Use dynamic light scattering (DLS) to detect colloidal aggregates .

- Co-solvent Systems: Blend low-polarity (toluene) and polar aprotic (DMF) solvents to enhance dissolution.

- Crystallography: Single-crystal X-ray diffraction identifies intermolecular interactions (e.g., π-stacking) affecting solubility .

Table 2: Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

|---|---|---|---|

| DCM | 120 | 25 | High solubility |

| Ethanol | <5 | 25 | Low due to polarity |

| THF | 85 | 50 | Thermal enhancement |

Advanced Question: How does the electron-withdrawing chloro group influence the reactivity of (5-Chloro-2-(phenoxy)phenyl)triphenylsilane in cross-coupling reactions?

Answer:

The chloro group at the 5-position:

- Deactivates the aromatic ring , reducing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings.

- Directs regioselectivity in Suzuki-Miyaura reactions, favoring coupling at the less hindered 2-phenoxy position .

- Experimental Design: Compare reaction rates with/without chloro substitution using kinetic studies (e.g., UV-Vis monitoring).

Basic Question: What safety protocols are critical when handling (5-Chloro-2-(phenoxy)phenyl)triphenylsilane in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of silane vapors .

- Storage: Inert atmosphere (N₂ or Ar) at 4°C to prevent hydrolysis.

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Question: How can computational modeling predict the interaction of (5-Chloro-2-(phenoxy)phenyl)triphenylsilane with biological targets?

Answer:

- Docking Studies: Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors.

- MD Simulations: Analyze stability of silane-protein complexes over 100-ns trajectories (AMBER force field) .

- QSAR Models: Correlate substituent effects (e.g., chloro vs. methoxy) with inhibitory activity .

Advanced Question: What mechanistic insights explain unexpected byproduct formation during silane oxidation studies?

Answer:

Byproducts (e.g., silanols or disiloxanes) arise from:

- Hydrolysis Traces: Residual moisture in solvents converts silane to silanol [(C₆H₅)₃SiOH].

- Radical Pathways: UV light or peroxides initiate radical chain reactions, forming disiloxanes [(C₆H₅)₃Si-O-Si(C₆H₅)₃] .

- Mitigation: Strict anhydrous conditions, radical inhibitors (e.g., BHT), and amber glassware.

Basic Question: What are the primary research applications of (5-Chloro-2-(phenoxy)phenyl)triphenylsilane in material science?

Answer:

- Surface Modification: Silane groups anchor to oxide surfaces (e.g., SiO₂) for hydrophobic coatings .

- Polymer Additives: Enhance thermal stability in silicones via cross-linking .

- Precursor for Functional Materials: Convert to silsesquioxanes for hybrid nanomaterials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.